molecular formula C12H18ClNO2 B2694892 Ethyl3-(3-aminopropyl)benzoatehydrochloride CAS No. 2445785-59-9

Ethyl3-(3-aminopropyl)benzoatehydrochloride

Cat. No.: B2694892
CAS No.: 2445785-59-9
M. Wt: 243.73
InChI Key: NWPUWGPJIQEGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-aminopropyl)benzoate hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in organic synthesis and as a reagent in biochemical research .

Scientific Research Applications

Ethyl 3-(3-aminopropyl)benzoate hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Used in the synthesis of bioconjugates and as a crosslinking agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-aminopropyl)benzoate hydrochloride typically involves the reaction of ethyl 3-bromobenzoate with 3-aminopropylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of ethyl 3-(3-aminopropyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminopropyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminopropyl)benzoate hydrochloride involves its ability to form covalent bonds with various biomolecules. The amino group can react with carboxyl groups to form amide bonds, while the ester group can undergo hydrolysis to release the active amine. These reactions enable the compound to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-aminopropyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more versatile for biological and industrial applications .

Properties

IUPAC Name

ethyl 3-(3-aminopropyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13;/h3,5,7,9H,2,4,6,8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPUWGPJIQEGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.